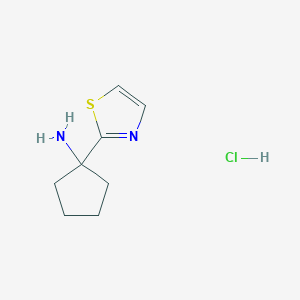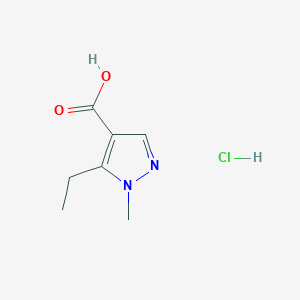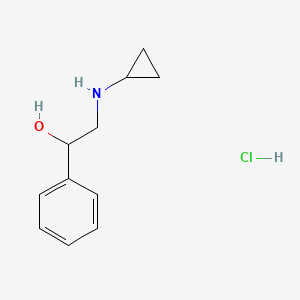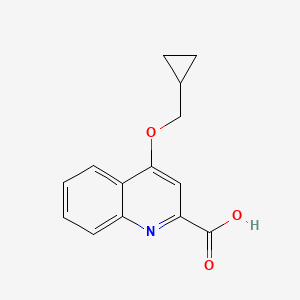
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
概要
説明
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a chemical compound characterized by its quinoline core structure with a cyclopropylmethoxy group at the 4-position and a carboxylic acid group at the 2-position
科学的研究の応用
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The cyclopropylmethoxy group can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
化学反応の分析
Types of Reactions: 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the quinoline core to produce different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Alkylated or aminated quinoline derivatives.
作用機序
The mechanism by which 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:
4-(Cyclopropylmethoxy)benzaldehyde: This compound has a benzaldehyde group instead of the quinoline core.
4-(Cyclopropylmethoxy)benzeneboronic acid: This compound features a boronic acid group instead of the carboxylic acid group.
These compounds differ in their functional groups and core structures, leading to different chemical properties and applications.
特性
IUPAC Name |
4-(cyclopropylmethoxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-7-13(18-8-9-5-6-9)10-3-1-2-4-11(10)15-12/h1-4,7,9H,5-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSKSIOOXUJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
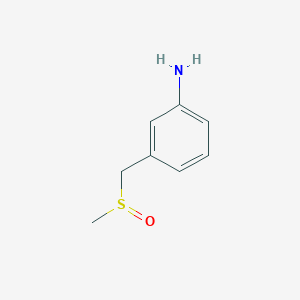
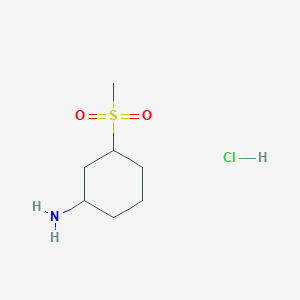

![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
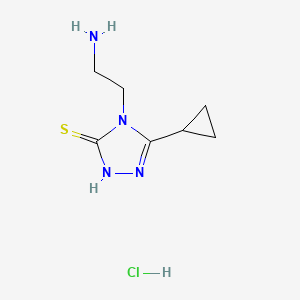
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)
![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

